molecular formula C22H19F2NO3 B2525229 Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate CAS No. 477887-08-4

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate

Cat. No.: B2525229
CAS No.: 477887-08-4
M. Wt: 383.395
InChI Key: TULYSOSAWCLLGG-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is a synthetic organic compound with the molecular formula C22H19F2NO3. It is characterized by the presence of a benzenecarboxylate group, a difluorophenoxy group, and an amino group attached to a benzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4-difluorophenol with benzyl bromide to form 2-(3,4-difluorophenoxy)benzyl bromide. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzenecarboxylate group may facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the difluorophenoxy group, in particular, can enhance its stability and binding affinity compared to similar compounds .

Properties

IUPAC Name

ethyl 4-[[2-(3,4-difluorophenoxy)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO3/c1-2-27-22(26)15-7-9-17(10-8-15)25-14-16-5-3-4-6-21(16)28-18-11-12-19(23)20(24)13-18/h3-13,25H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYSOSAWCLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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